5-Benzyloxy-3-(difluoromethyl)-1H-pyrrolo[2,3-c]pyridine
Description
5-Benzyloxy-3-(difluoromethyl)-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound that features a pyrrolo[2,3-c]pyridine core substituted with a benzyloxy group at the 5-position and a difluoromethyl group at the 3-position
Properties
Molecular Formula |
C15H12F2N2O |
|---|---|
Molecular Weight |
274.26 g/mol |
IUPAC Name |
3-(difluoromethyl)-5-phenylmethoxy-1H-pyrrolo[2,3-c]pyridine |
InChI |
InChI=1S/C15H12F2N2O/c16-15(17)12-7-18-13-8-19-14(6-11(12)13)20-9-10-4-2-1-3-5-10/h1-8,15,18H,9H2 |
InChI Key |
SPTOSNFYKPXCQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC=C3C(=C2)C(=CN3)C(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyloxy-3-(difluoromethyl)-1H-pyrrolo[2,3-c]pyridine typically involves multi-step procedures. One common method includes the following steps:
Formation of the Pyrrolo[2,3-c]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Benzyloxy Group: This step often involves the use of benzyl alcohol or benzyl chloride in the presence of a base.
Introduction of the Difluoromethyl Group: This can be accomplished using difluoromethylation reagents such as ClCF2H or other difluorocarbene sources.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and safety. This may include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
5-Benzyloxy-3-(difluoromethyl)-1H-pyrrolo[2,3-c]pyridine can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The difluoromethyl group can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyloxy position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid derivatives.
Reduction: Reduction of the difluoromethyl group can yield fluoromethyl or methyl derivatives.
Substitution: Substitution reactions can yield various substituted pyrrolo[2,3-c]pyridine derivatives.
Scientific Research Applications
5-Benzyloxy-3-(difluoromethyl)-1H-pyrrolo[2,3-c]pyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: The compound has potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: It can be used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 5-Benzyloxy-3-(difluoromethyl)-1H-pyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets. The benzyloxy group can enhance binding affinity to certain proteins, while the difluoromethyl group can influence the compound’s metabolic stability and bioavailability. The compound may act by modulating enzyme activity or receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-Benzyloxy-5-(trifluoromethyl)pyridine: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
3-(Difluoromethyl)pyridine: Lacks the benzyloxy group, making it less complex.
Uniqueness
5-Benzyloxy-3-(difluoromethyl)-1H-pyrrolo[2,3-c]pyridine is unique due to the combination of the benzyloxy and difluoromethyl groups, which can confer distinct physicochemical properties and biological activities compared to its analogs.
Biological Activity
5-Benzyloxy-3-(difluoromethyl)-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound notable for its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
5-Benzyloxy-3-(difluoromethyl)-1H-pyrrolo[2,3-c]pyridine has the following chemical formula:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₂F₂N₂O |
| Molecular Weight | 274.27 g/mol |
| CAS Number | 2149597-58-8 |
| Melting Point | Not specified |
The compound features a pyrrolo[2,3-c]pyridine core with a benzyloxy group at the 5-position and a difluoromethyl group at the 3-position. These substituents are crucial for its biological activity, influencing binding affinity and metabolic stability.
The biological activity of 5-Benzyloxy-3-(difluoromethyl)-1H-pyrrolo[2,3-c]pyridine primarily stems from its interaction with specific molecular targets. The benzyloxy group enhances binding affinity to various proteins, while the difluoromethyl group contributes to the compound's metabolic stability and bioavailability.
Potential Mechanisms Include:
- Enzyme Modulation : The compound may act as an inhibitor or activator of specific enzymes involved in metabolic pathways.
- Receptor Interaction : It could modulate receptor signaling pathways, impacting cellular responses.
Anticancer Activity
Recent studies have indicated that compounds similar to 5-Benzyloxy-3-(difluoromethyl)-1H-pyrrolo[2,3-c]pyridine exhibit significant anticancer properties. For instance, pyrrolopyridines have been shown to inhibit various cancer cell lines by targeting kinases involved in cell proliferation and survival.
Case Study : A related compound demonstrated potent inhibitory effects against BRAF(V600E) and EGFR in cancer cell lines, highlighting the potential for similar activities in 5-Benzyloxy-3-(difluoromethyl)-1H-pyrrolo[2,3-c]pyridine .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of compounds like 5-Benzyloxy-3-(difluoromethyl)-1H-pyrrolo[2,3-c]pyridine. Key factors influencing activity include:
- Substituent Effects : The presence of electron-withdrawing groups (like difluoromethyl) can enhance potency.
- Steric Hindrance : The size and position of substituents can affect binding affinity and selectivity for targets.
Comparative Analysis
Comparative studies with similar compounds provide insight into the unique properties of 5-Benzyloxy-3-(difluoromethyl)-1H-pyrrolo[2,3-c]pyridine:
| Compound Name | Structural Features | Notable Activity |
|---|---|---|
| 3-Benzyloxy-5-(trifluoromethyl)pyridine | Trifluoromethyl instead of difluoromethyl | Enhanced anticancer properties |
| 3-(Difluoromethyl)pyridine | Lacks benzyloxy group | Reduced complexity and activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
